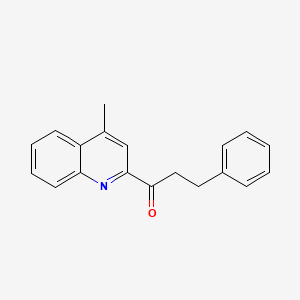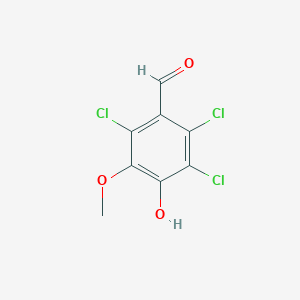
2,3,6-Trichloro-4-hydroxy-5-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6-Trichloro-4-hydroxy-5-methoxybenzaldehyde is an aromatic compound with a benzene ring substituted with three chlorine atoms, a hydroxyl group, a methoxy group, and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trichloro-4-hydroxy-5-methoxybenzaldehyde typically involves multiple steps. One common method includes the chlorination of 4-hydroxy-5-methoxybenzaldehyde, followed by further functional group modifications. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trichloro-4-hydroxy-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2,3,6-Trichloro-4-hydroxy-5-methoxybenzoic acid.
Reduction: 2,3,6-Trichloro-4-hydroxy-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,6-Trichloro-4-hydroxy-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of 2,3,6-Trichloro-4-hydroxy-5-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-hydroxy-5-methoxybenzaldehyde: Similar structure but with fewer chlorine atoms.
2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde: Another chlorinated derivative with different substitution patterns.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): A well-known flavor compound with a similar core structure but without chlorine atoms.
Uniqueness
2,3,6-Trichloro-4-hydroxy-5-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple chlorine atoms can enhance its reactivity and potential biological activity compared to its less chlorinated counterparts.
Properties
CAS No. |
119464-51-6 |
|---|---|
Molecular Formula |
C8H5Cl3O3 |
Molecular Weight |
255.5 g/mol |
IUPAC Name |
2,3,6-trichloro-4-hydroxy-5-methoxybenzaldehyde |
InChI |
InChI=1S/C8H5Cl3O3/c1-14-8-5(10)3(2-12)4(9)6(11)7(8)13/h2,13H,1H3 |
InChI Key |
QDESOXVZPCDIAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1Cl)C=O)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



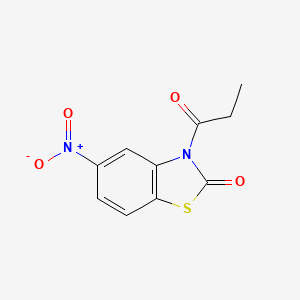
![2-(Chloromethyl)-8,8-dimethyl-1,4,6-trioxaspiro[4.4]nonan-9-ol](/img/structure/B14286639.png)

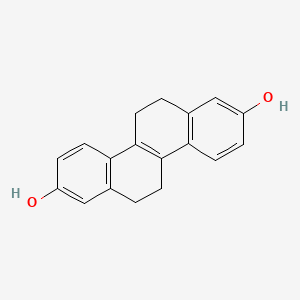
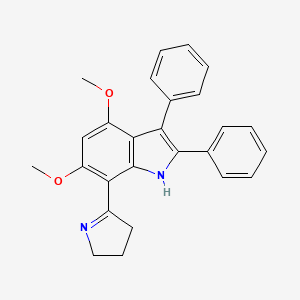

![Tributyl[(prop-2-en-1-yl)sulfanyl]stannane](/img/structure/B14286668.png)
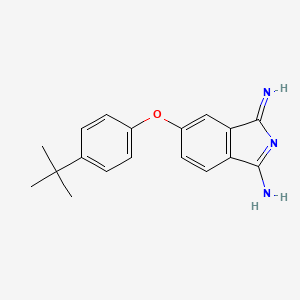
![6-Ethoxy-4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14286678.png)
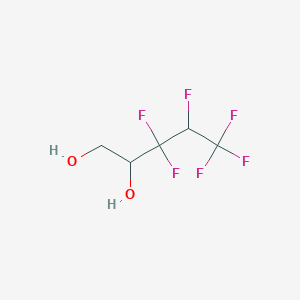

![[3-(Benzenesulfinyl)-3-chloropropyl]benzene](/img/structure/B14286690.png)
